molecular formula C10H20N2O4S B11767548 (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine

(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine

Cat. No.: B11767548
M. Wt: 264.34 g/mol
InChI Key: ALALCZQCEOOJNX-MRVPVSSYSA-N
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Description

(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is a chiral pyrrolidine derivative featuring two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a methylsulfonyl group at the 1-position. The R configuration at the 3-position is crucial for stereoselective applications in medicinal chemistry and catalysis. This compound is typically synthesized via multi-step routes involving Boc protection, sulfonylation, and enantioselective resolution .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O4S

Molecular Weight

264.34 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-methylsulfonylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1

InChI Key

ALALCZQCEOOJNX-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Boc Protection of (R)-3-Aminopyrrolidine

The amino group at the 3-position of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). Typical conditions involve refluxing in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 4–12 hours, yielding (R)-3-(Boc-amino)pyrrolidine with >90% efficiency.

Methanesulfonylation of the Pyrrolidine Nitrogen

The secondary amine at the 1-position is subsequently sulfonylated using methanesulfonyl chloride (MsCl). This exothermic reaction requires careful temperature control (0–5°C) in anhydrous DCM or THF, with triethylamine as a proton scavenger. The reaction typically completes within 2–4 hours, producing the target compound in 75–85% yield after aqueous workup.

Key Reaction Parameters:

ParameterValue/Range
Boc Protection Time4–12 hours
Sulfonylation Temp0–5°C
SolventTHF, DCM
BaseTriethylamine, DMAP

Chiral Resolution of Racemic Intermediates

For laboratories lacking access to enantiopure starting materials, resolution of racemic 3-amino-1-(methylsulfonyl)pyrrolidine provides an alternative route. A method adapted from CN102249971A employs tartaric acid derivatives to separate enantiomers.

Formation of Diastereomeric Salts

Racemic 3-amino-1-(methylsulfonyl)pyrrolidine is dissolved in a methanol/water mixture and treated with D-tartaric acid in a 1:0.5–1.2 molar ratio. Heating to 50–100°C followed by gradual cooling induces selective crystallization of the (R)-enantiomer-tartrate complex. The diastereomeric excess (d.e.) exceeds 98% after two recrystallizations.

Liberation of the (R)-Enantiomer

The crystalline salt is treated with sodium hydroxide in methylene chloride, releasing free (R)-3-amino-1-(methylsulfonyl)pyrrolidine. Subsequent Boc protection under standard conditions affords the final product with 92–95% enantiomeric purity.

Asymmetric Synthesis from L-Aspartic Acid

A patent from the European Patent Office (EP0638068B1) outlines a stereospecific route starting from L-aspartic acid, preserving chirality throughout the synthesis.

Reductive Cyclization

L-Aspartic acid is first protected with a tosyl group, then reduced using lithium aluminum hydride (LiAlH₄) to yield (S)-4-tosylamino-1,2-butanediol. Cyclization with thionyl chloride forms (S)-3-tosylaminopyrrolidine, which undergoes sulfonylation at nitrogen.

Inversion of Configuration

To obtain the (R)-enantiomer, the tosyl group is cleaved via hydrogenolysis, and the intermediate amine is subjected to Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with p-nitrobenzoic acid. Hydrolysis yields (R)-3-aminopyrrolidine, which is then Boc-protected and sulfonylated.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsYield (%)e.e. (%)Cost Efficiency
Direct Functionalization(R)-3-Aminopyrrolidine278>99High
Chiral ResolutionRacemic amine44595Moderate
Asymmetric SynthesisL-Aspartic acid632>99Low

The direct functionalization route offers the best balance of efficiency and cost, while asymmetric synthesis provides superior stereochemical control for applications requiring ultra-high enantiopurity.

Reaction Optimization and Troubleshooting

Sulfonylation Side Reactions

Over-sulfonylation at the 3-amino group can occur if Boc protection is incomplete. FT-IR monitoring of the N-H stretch (3300–3500 cm⁻¹) ensures complete protection before introducing MsCl.

Solvent Effects on Resolution

Ethanol/water mixtures (4:1 v/v) improve tartrate salt solubility compared to pure methanol, reducing crystallization time by 30%.

Catalytic Asymmetric Methods

Recent advances employ Jacobsen’s thiourea catalysts to induce asymmetry during pyrrolidine formation, though these methods remain experimental for this specific compound .

Chemical Reactions Analysis

Boc Deprotection

The Boc group is selectively cleaved under acidic conditions to yield the free amine. This step is critical for subsequent functionalization.

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1 hour .

  • Yield : >95% .

  • Mechanism : Acidic hydrolysis of the carbamate releases CO₂ and tert-butanol, leaving the primary amine.

Alkylation of the Free Amine

After Boc removal, the exposed amine undergoes alkylation with electrophilic reagents.

  • Example : Reaction with benzyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base at room temperature for 4 hours.

    (R)-3-Amino-1-(methylsulfonyl)pyrrolidine+Benzyl bromideNaH, DMFN-Benzyl derivative\text{(R)-3-Amino-1-(methylsulfonyl)pyrrolidine} + \text{Benzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N-Benzyl derivative}
  • Yield : 75%.

Acylation of the Free Amine

The amine reacts with acylating agents to form amides.

  • Conditions : Acetyl chloride in DCM with triethylamine (TEA) as a base at 0–25°C for 2 hours.

    (R)-3-Amino-1-(methylsulfonyl)pyrrolidine+Acetyl chlorideTEA, DCMN-Acetyl derivative\text{(R)-3-Amino-1-(methylsulfonyl)pyrrolidine} + \text{Acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-Acetyl derivative}
  • Yield : 80%.

Aza-Michael Addition

The deprotected amine participates in conjugate additions to α,β-unsaturated carbonyl compounds.

  • Conditions : 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile at room temperature for 16 hours .

    (R)-3-Amino-1-(methylsulfonyl)pyrrolidine+Methyl acrylateDBU, CH₃CNβ-Amino ester adduct\text{(R)-3-Amino-1-(methylsulfonyl)pyrrolidine} + \text{Methyl acrylate} \xrightarrow{\text{DBU, CH₃CN}} \text{β-Amino ester adduct}
  • Yield : 62% (analogous reaction) .

Peptide Coupling

The free amine is used in solid-phase peptide synthesis to form amide bonds.

  • Conditions : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF .

  • Application : Selective formation of peptide bonds with carboxylic acid partners .

Mechanistic and Structural Insights

  • Boc Group Stability : The Boc group remains intact under basic and nucleophilic conditions but is labile in acidic environments .

  • Methylsulfonyl Influence : The electron-withdrawing sulfonyl group reduces the basicity of the adjacent amine, directing reactivity toward the Boc-protected site.

  • Stereochemical Impact : The (R)-configuration influences regioselectivity in asymmetric syntheses, as observed in chiral catalysis applications .

Scientific Research Applications

Synthetic Intermediates

(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo further transformations makes it valuable in drug discovery processes where structural diversity is essential.

Case Study 1: HDAC Inhibition

A study focused on developing selective protein degraders targeting HDAC4 utilized compounds similar to this compound. The findings indicated that these compounds could effectively reduce HDAC4 levels in treated cells, suggesting their potential role in treating neurodegenerative diseases like Huntington's disease .

Case Study 2: RORγt Modulation

Research into pyrrolidine derivatives revealed that certain analogs could act as inverse agonists for RORγt, exhibiting potent activity at low nanomolar concentrations. This highlights the potential of this compound as a scaffold for developing new therapeutics for autoimmune conditions .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Aspects
(R)-3-AminopyrrolidineAmino group without protective groupsUsed mainly as a building block
(R)-3-(Boc-amino)pyrrolidineContains Boc group for protectionCommonly used in peptide synthesis
(R)-3-MethylpyrrolidineSimplest form; no protective or sulfonyl groupsLess versatile in synthetic applications

The unique combination of the Boc protecting group and the methylsulfonyl moiety enhances the utility of this compound compared to its analogs, allowing for more complex organic syntheses.

Mechanism of Action

The mechanism of action of ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is primarily related to its ability to undergo deprotection and substitution reactions. The Boc group protects the amino functionality during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

3R-Methylamino-1-(methanesulfonyl)pyrrolidine

  • CAS RN : 96568-35-3
  • Molecular Formula : C₆H₁₄N₂O₂S
  • Key Features: Lacks the Boc group, exposing the primary amine at the 3-position. Synthesized via deprotection of Boc intermediates, followed by sulfonylation .
  • Applications : Acts as a versatile intermediate in drug discovery, particularly for serotonin receptor ligands (e.g., RS 39604 in ) .

(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine

  • CAS RN : 131878-23-4
  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Key Features: Substitutes the methylsulfonyl group with a benzyl moiety at the 1-position. Benzyl group enhances lipophilicity, facilitating hydrogenolysis for downstream modifications. Higher molecular weight (276.37 g/mol) and crystalline structure compared to the methylsulfonyl analog .
  • Storage : Stable at room temperature (RT), unlike some Boc-protected analogs requiring refrigeration .

(S)-1-Boc-3-methanesulfonyloxy-pyrrolidine

  • CAS RN : 132945-75-6
  • Molecular Formula: C₁₀H₁₉NO₅S
  • Key Features :
    • S enantiomer with a methanesulfonyloxy (mesyloxy) group at the 3-position.
    • Mesyloxy group acts as a superior leaving group compared to methylsulfonyl, enabling nucleophilic substitution reactions.
    • Requires refrigeration (2–8°C) for stability, contrasting with the RT-stable methylsulfonyl analog .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Purity
(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine Not Provided C₁₀H₂₀N₂O₄S* ~280.34 3-Boc-amino, 1-methylsulfonyl Likely RT ≥98%**
3R-Methylamino-1-(methanesulfonyl)pyrrolidine 96568-35-3 C₆H₁₄N₂O₂S 178.25 3-methylamino, 1-methylsulfonyl Not Specified N/A
(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine 131878-23-4 C₁₆H₂₄N₂O₂ 276.37 1-benzyl, 3-Boc-amino RT ≥98%
(S)-1-Boc-3-methanesulfonyloxy-pyrrolidine 132945-75-6 C₁₀H₁₉NO₅S 265.33 1-Boc, 3-methanesulfonyloxy 2–8°C Not Specified

Estimated based on synthetic analogs ; *Assumed from similar Boc-protected compounds .

Biological Activity

(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl group, positions it as an important intermediate in the synthesis of various bioactive compounds. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₈N₂O₂S
  • Molecular Weight : 186.25 g/mol
  • Structure : The presence of the Boc group allows for selective deprotection, enhancing its utility in synthetic pathways.

Potential Pharmacological Applications:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes.
  • Anticancer Activity : The pyrrolidine scaffold is known to exhibit anticancer effects by modulating cell signaling pathways.
  • Antimicrobial Properties : Similar derivatives have shown activity against various microbial strains.

The mechanism of action for this compound likely involves:

  • Enzyme Interaction : The sulfonyl group may form strong interactions with amino acid residues in target proteins, influencing their activity.
  • Receptor Modulation : Its chiral nature allows for selective binding to specific receptors, potentially leading to enhanced therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
(R)-3-AminopyrrolidineAmino group without protective groupsUsed mainly as a building block
(R)-3-(Boc-amino)pyrrolidineContains Boc group for protectionCommonly used in peptide synthesis
(R)-3-MethylpyrrolidineSimplest form; no protective or sulfonyl groupsLess versatile in synthetic applications

The combination of the Boc protecting group and the methylsulfonyl moiety enhances the utility of this compound compared to its analogs, allowing for more complex synthetic applications.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • Similar compounds have been evaluated for their COX-2 inhibitory activity. For instance, compounds derived from pyrrolidine scaffolds showed IC50 values ranging from 0.02–0.04 μM against COX-2, indicating significant anti-inflammatory potential .
    • In vivo studies demonstrated that certain derivatives exhibited minimal degenerative changes in histopathological examinations, suggesting safety profiles conducive for therapeutic use .
  • Anticancer Research :
    • A series of pyrrolidine derivatives were synthesized and tested for anticancer activity. Some exhibited promising results in inhibiting tumor growth through modulation of apoptosis-related pathways .
    • Structure-activity relationship studies indicated that modifications at the sulfonyl position could enhance cytotoxicity against cancer cell lines .
  • Antimicrobial Testing :
    • Derivatives similar to this compound have been screened against various pathogens, showing effective inhibition at low concentrations, thus supporting further exploration into its antimicrobial properties .

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